

An In-Depth Technical Guide to the Environmental Fate and Degradation of Fenuron

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenuron (1,1-dimethyl-3-phenylurea) is a broad-spectrum phenylurea herbicide historically used for pre- and post-emergence weed control in agriculture and for the control of woody plants. Its mode of action involves the inhibition of photosynthesis at the photosystem II complex. Despite its effectiveness, concerns regarding its environmental persistence, mobility, and potential for water contamination have led to restrictions on its use in many regions. This technical guide provides a comprehensive overview of the environmental fate and degradation of **Fenuron**, synthesizing available data on its physicochemical properties, degradation pathways, and mobility in soil and water.

Physicochemical Properties

The environmental behavior of **Fenuron** is largely dictated by its physicochemical properties, which are summarized in the table below. Its high water solubility and low octanol-water partition coefficient indicate a propensity for mobility in the environment.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.20 g/mol	[2]
Water Solubility	3850 mg/L at 20-25 °C	[2][3]
Vapor Pressure	1.6 x 10 ⁻⁴ Pa at 25 °C	[2]
Henry's Law Constant	9.71 x 10 ⁻¹⁰ atm-m ³ /mol	[2]
log Kow (Octanol-Water Partition Coefficient)	1.58	[2]
рКа	Not applicable (neutral compound)	[4]

Environmental Degradation

Fenuron is subject to both abiotic and biotic degradation processes in the environment. The principal pathways of degradation include photolysis, hydrolysis, and microbial metabolism.

Abiotic Degradation

Photolysis: **Fenuron** can undergo photodegradation, particularly in aqueous environments and on soil surfaces. The process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The direct photolysis of **Fenuron** in water has a reported quantum yield of 0.006 under 254.0 nm irradiation.[5] Key photolytic degradation products include aniline, o-amino-N,N-dimethylbenzamide, and p-amino-N,N-dimethylbenzamide.[2] The presence of photosensitizers, such as humic substances, can enhance the rate of photodegradation.

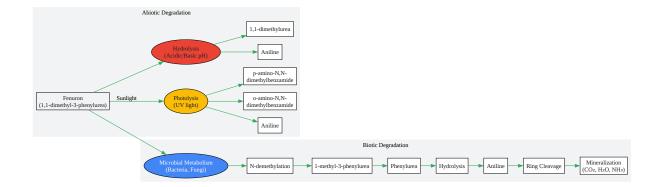
Hydrolysis: **Fenuron** is stable at a neutral pH but undergoes hydrolysis in both acidic and basic conditions.[2][6] The hydrolysis process involves the cleavage of the urea linkage, leading to the formation of aniline and 1,1-dimethylurea. The rate of hydrolysis is dependent on pH and temperature, with faster degradation observed at more extreme pH values and higher temperatures.



Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of **Fenuron** in soil and aquatic systems.[2] A variety of microorganisms, including bacteria and fungi, have been shown to metabolize **Fenuron**. The primary biotic degradation pathway involves a stepwise N-demethylation of the urea side chain, followed by hydrolysis of the urea bond to form aniline derivatives. These aniline intermediates can be further degraded through ring cleavage. Under anaerobic conditions, the degradation of **Fenuron** is significantly slower or may not occur at all.

The overall degradation pathways of **Fenuron** are illustrated in the following diagram:





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Figure 1: Abiotic and Biotic Degradation Pathways of Fenuron.

Environmental Fate and Mobility

The fate and mobility of **Fenuron** in the environment are influenced by its persistence and its interaction with soil and water.

Persistence

Fenuron is considered to be moderately persistent in the environment.[8] Its persistence is typically quantified by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The half-life of **Fenuron** in soil is influenced by factors such as soil type, organic matter content, temperature, and microbial activity.

Matrix	Condition	Half-life (DT50)	Reference
Soil	15 °C	4.5 months (approx. 135 days)	[2]
Soil	30 °C	2.2 months (approx. 66 days)	[2]
Soil (Hypercalcic calcisol)	Laboratory, 20 °C	71-178 days	[8]
Soil (Endoleptic phaeozem)	Laboratory, 20 °C	217-518 days	[8]
Water	Raw river water, exposed to sunlight	> 2 weeks (20% remaining)	[2]

Sorption and Mobility

The mobility of **Fenuron** in soil is primarily governed by its sorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. A low Koc value indicates weak sorption and high mobility.

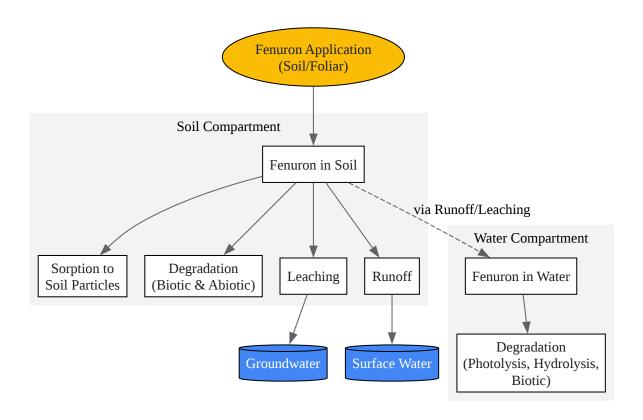


Parameter	Value	Soil Type	Reference
Koc	27 L/kg	Not specified	[2]
Koc	43 L/kg	Not specified	[2]
log Koc	1.28	Not specified	[9]
Kd	0.76 L/kg	Not specified	[10]

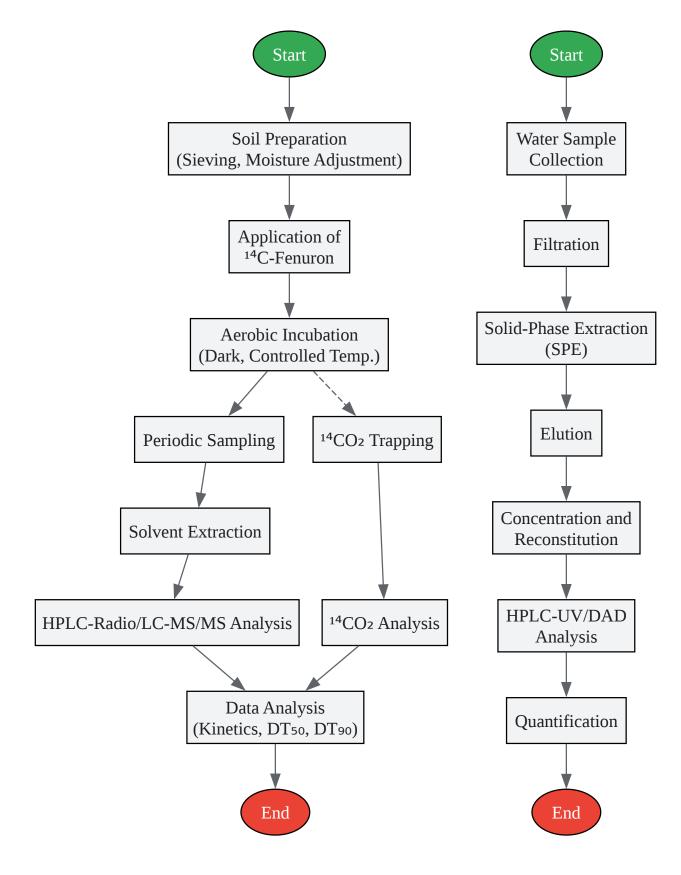
Fenuron's high water solubility and low Koc value contribute to its high potential for leaching into groundwater, particularly in soils with low organic matter content.[4][8] Studies using soil columns have demonstrated that **Fenuron** can be readily leached from the soil profile.[11]

The following diagram illustrates the key processes governing the environmental fate of **Fenuron**:









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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Environmental Fate and Degradation of Fenuron]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033495#environmental-fate-and-degradation-of-fenuron]

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